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Compound of Interest

Compound Name: sanggenon B

Cat. No.: B15558374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sanggenon B is a prenylated flavonoid, a class of natural products known for a wide range of

biological activities. Isolated from the root bark of Morus species (mulberry), Sanggenon B and

its structural analogs have garnered significant interest within the scientific community. This

interest stems from their potential as modulators of key enzymatic pathways implicated in

various diseases. These application notes provide detailed protocols for assessing the

inhibitory activity of Sanggenon B against three key enzymes: Tyrosinase, α-Glucosidase, and

Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: Inhibitory Activity of Sanggenon
B and Related Compounds
The following table summarizes the reported 50% inhibitory concentration (IC50) values for

Sanggenon B and its related compounds against Tyrosinase, α-Glucosidase, and Protein

Tyrosine Phosphatase 1B (PTP1B).
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Compound Target Enzyme IC50 Value (µM)

Sanggenon D Tyrosinase 7.3[1]

Sanggenon C Tyrosinase 1.17[2]

Sanggenon O Tyrosinase 1.15[2][3]

Kuwanon J Tyrosinase 0.17[2]

Sanggenon M Tyrosinase 13.06[2]

Kojic Acid (Control) Tyrosinase 32.62[2]

Sanggenon D α-Glucosidase 45.1[4]

Kuwanon G α-Glucosidase 38.3[4]

Sanggenon C PTP1B 1.6[5]

Sanggenon G PTP1B 16.9[5]

Kuwanon L PTP1B 1.6[5]

Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of Sanggenon B on mushroom

tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

Mushroom Tyrosinase (EC 1.14.18.1)

L-DOPA (L-3,4-dihydroxyphenylalanine)

Sanggenon B

Kojic Acid (positive control)

Sodium Phosphate Buffer (50 mM, pH 6.8)
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Dimethyl Sulfoxide (DMSO)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 100

units/mL.

Dissolve L-DOPA in the phosphate buffer to a final concentration of 2.5 mM.

Prepare a stock solution of Sanggenon B in DMSO (e.g., 10 mM). Create a series of

dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.

Prepare a stock solution of Kojic acid in the phosphate buffer to be used as a positive

control.

Assay Protocol:

In a 96-well plate, add 40 µL of the Sanggenon B solution at various concentrations.

For the control and blank wells, add 40 µL of the phosphate buffer (with DMSO at the

same concentration as the sample wells).

Add 80 µL of the 2.5 mM L-DOPA solution to all wells.

Add 40 µL of the 100 units/mL mushroom tyrosinase solution to the sample and control

wells. Add 40 µL of phosphate buffer to the blank wells.

Incubate the plate at 37°C for 10 minutes.

Measure the absorbance at 475 nm using a microplate reader.
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Data Analysis:

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition =

[(A_control - A_sample) / A_control] x 100 Where:

A_control is the absorbance of the control reaction (enzyme + substrate).

A_sample is the absorbance of the reaction with Sanggenon B.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the Sanggenon B concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory potential of Sanggenon B
against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials and Reagents:

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Sanggenon B

Acarbose (positive control)

Sodium Phosphate Buffer (100 mM, pH 6.8)

Sodium Carbonate (Na2CO3) solution (200 mM)

Dimethyl Sulfoxide (DMSO)

96-well microplate

Microplate reader

Procedure:
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Preparation of Reagents:

Prepare a 100 mM sodium phosphate buffer (pH 6.8).

Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.

Dissolve pNPG in the phosphate buffer to a final concentration of 2 mM.

Prepare a stock solution of Sanggenon B in DMSO and dilute with the phosphate buffer

to the desired concentrations.

Prepare a stock solution of Acarbose in the phosphate buffer as a positive control.

Assay Protocol:

Add 50 µL of the Sanggenon B solution at various concentrations to the wells of a 96-well

plate.

Add 50 µL of the 0.2 U/mL α-glucosidase solution to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 50 µL of the 2 mM pNPG solution to each well.

Incubate the plate at 37°C for another 15 minutes.

Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition =

[(A_control - A_sample) / A_control] x 100

Determine the IC50 value from a plot of inhibition percentage versus inhibitor

concentration.
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Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Assay
This protocol describes a method to assess the inhibitory activity of Sanggenon B on PTP1B

using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials and Reagents:

Recombinant Human PTP1B (EC 3.1.3.48)

p-Nitrophenyl Phosphate (pNPP)

Sanggenon B

Suramin or other known PTP1B inhibitor (positive control)

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

Dimethyl Sulfoxide (DMSO)

96-well microplate

Microplate reader

Procedure:

Preparation of Reagents:

Prepare the assay buffer and store it at 4°C.

Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.

Prepare a stock solution of pNPP in the assay buffer (e.g., 100 mM) and store it at -20°C.

Dilute to the final working concentration (e.g., 2 mM) before use.
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Prepare a stock solution of Sanggenon B in DMSO and make serial dilutions in the assay

buffer.

Prepare a stock solution of the positive control inhibitor in the assay buffer.

Assay Protocol:

Add 10 µL of the Sanggenon B solution at various concentrations to the wells of a 96-well

plate.

Add 80 µL of the diluted PTP1B enzyme solution to each well.

Pre-incubate the plate at 37°C for 10 minutes.

Start the reaction by adding 10 µL of the pNPP solution to each well.

Incubate the plate at 37°C for 30 minutes.

Terminate the reaction by adding 10 µL of 1 M NaOH solution.

Measure the absorbance at 405 nm with a microplate reader.

Data Analysis:

Calculate the percentage of PTP1B inhibition using the formula: % Inhibition = [(A_control

- A_sample) / A_control] x 100

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor

concentration.
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Click to download full resolution via product page

Caption: General workflow for an in vitro enzyme inhibition assay.
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Caption: PTP1B's role in insulin signaling and its inhibition by Sanggenon B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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